
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid is a complex organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, followed by functionalization at specific positions to introduce the heptyl, hydroxy, and carboxylic acid groups.
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving ortho-hydroxybenzaldehyde and an appropriate alkyne under acidic conditions.
Functionalization: The introduction of the heptyl group can be achieved through Friedel-Crafts alkylation, while the hydroxy group can be introduced via hydroxylation reactions. The carboxylic acid group is typically introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The heptyl group may enhance its hydrophobic interactions, improving its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 4-hydroxy-2-quinolones
Uniqueness
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid is unique due to its specific combination of functional groups and its heptyl chain, which may confer distinct biological activities and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H22O5 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C17H22O5/c1-2-3-4-5-6-7-12-8-11-9-14(18)15(17(20)21)16(19)13(11)10-22-12/h9-10,12,19H,2-8H2,1H3,(H,20,21) |
Clave InChI |
PHKVCHUVTDZCMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


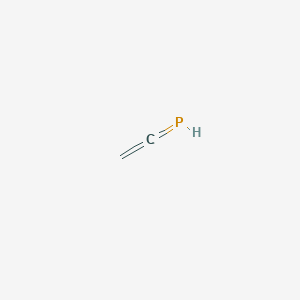
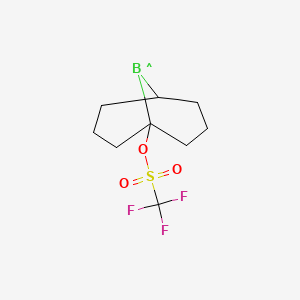
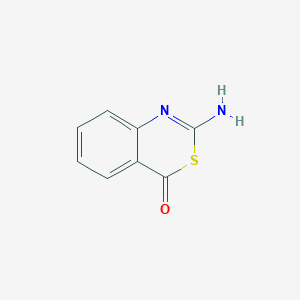
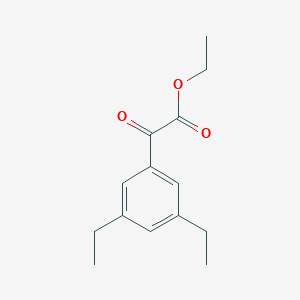
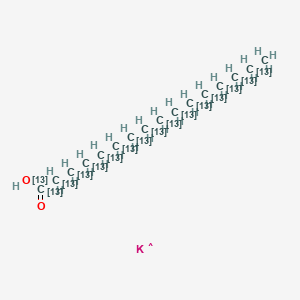

![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
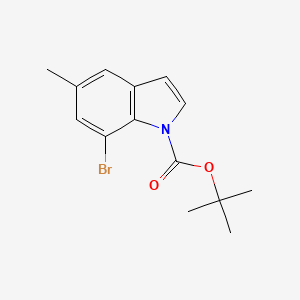
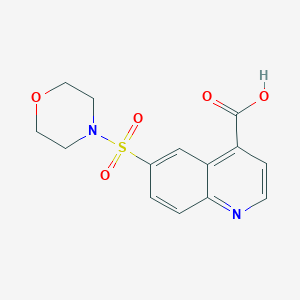
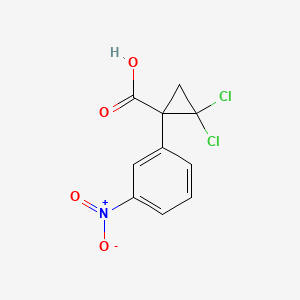
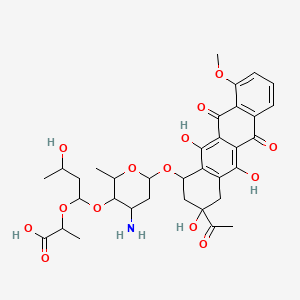

![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)

